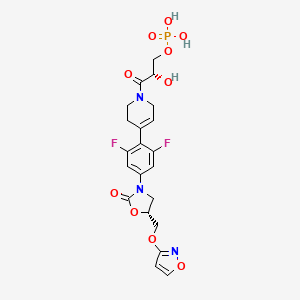
Posizolid phosphate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Posizolid phosphate (ester) is a derivative of the oxazolidinone class of antibiotics. Oxazolidinones are known for their unique mechanism of action, which involves inhibiting bacterial protein synthesis. Posizolid phosphate (ester) is particularly notable for its effectiveness against multidrug-resistant Gram-positive bacteria, making it a valuable asset in the fight against antibiotic-resistant infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Posizolid phosphate (ester) typically involves the esterification of Posizolid with phosphoric acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. The reaction is usually conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of Posizolid phosphate (ester) involves large-scale esterification reactions. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Posizolid phosphate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of Posizolid phosphate (ester) with altered functional groups, enhancing its pharmacological properties .
Applications De Recherche Scientifique
Posizolid phosphate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and phosphorylation reactions.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Posizolid phosphate (ester) is investigated for its potential to treat infections caused by multidrug-resistant bacteria.
Industry: It is used in the formulation of antimicrobial coatings and materials.
Mécanisme D'action
Posizolid phosphate (ester) exerts its effects by selectively inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This inhibition occurs at an early stage of protein synthesis, making it effective against bacteria that have developed resistance to other antibiotics .
Comparaison Avec Des Composés Similaires
- Linezolid
- Tedizolid phosphate
- Sutezolid
- Radezolid
Comparison: Posizolid phosphate (ester) is unique due to its enhanced activity against a broader spectrum of multidrug-resistant bacteria compared to other oxazolidinones. Its phosphate ester form improves its solubility and bioavailability, making it more effective in clinical settings .
Propriétés
| AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. | |
Numéro CAS |
252260-06-3 |
Formule moléculaire |
C21H22F2N3O10P |
Poids moléculaire |
545.4 g/mol |
Nom IUPAC |
[(2S)-3-[4-[2,6-difluoro-4-[(5R)-5-(1,2-oxazol-3-yloxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H22F2N3O10P/c22-15-7-13(26-9-14(36-21(26)29)10-33-18-3-6-34-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(28)17(27)11-35-37(30,31)32/h1,3,6-8,14,17,27H,2,4-5,9-11H2,(H2,30,31,32)/t14-,17+/m1/s1 |
Clé InChI |
VZZBHEVJWKSWBN-PBHICJAKSA-N |
SMILES isomérique |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](COP(=O)(O)O)O |
SMILES canonique |
C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B10764012.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B10764015.png)
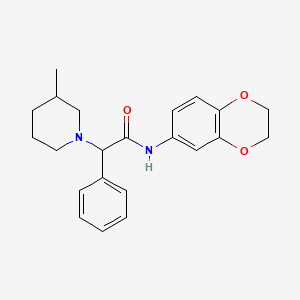
![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
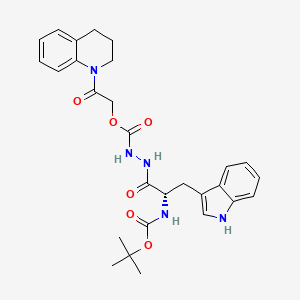
![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)
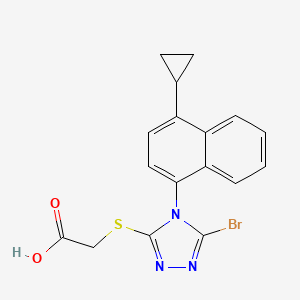
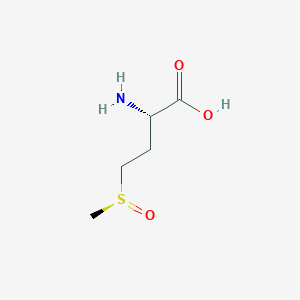
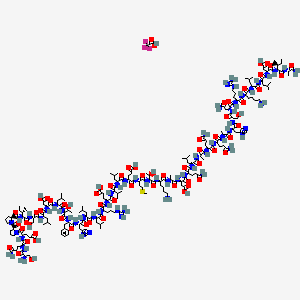
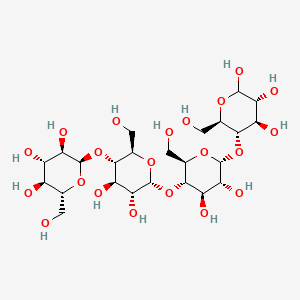
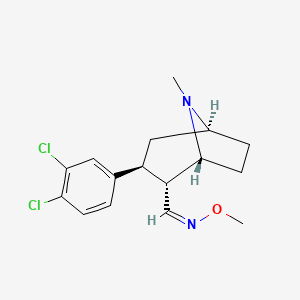
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)
